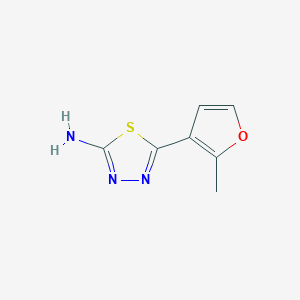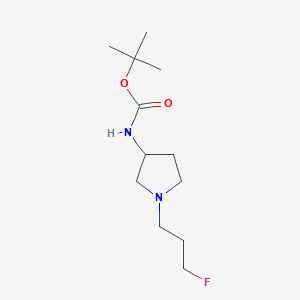
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: is a chemical compound that belongs to the class of amino alcohols It features a pyrrolidine ring, a fluoropropyl group, and a Boc-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to form the Boc-protected intermediate.
Formation of the Pyrrolidine Ring: : The protected amino group is then reacted with a suitable precursor, such as 1,4-dibromobutane, to form the pyrrolidine ring.
Introduction of the Fluoropropyl Group: : The fluoropropyl group is introduced through a nucleophilic substitution reaction, where the fluoropropyl bromide reacts with the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form an amine oxide.
Reduction: : The fluoropropyl group can be reduced to form a corresponding hydroxyl group.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and electrophiles like alkyl halides are typically employed.
Major Products Formed
Oxidation: : Amine oxide derivatives.
Reduction: : Hydroxylated fluoropropyl derivatives.
Substitution: : Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : It can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparaison Avec Des Composés Similaires
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: can be compared with other similar compounds, such as:
(S)-N-Boc-3-amino-3-phenyl-1-propanol:
(S)-N-Boc-3-amino-1-propanol: : This compound lacks the fluoropropyl group, resulting in different reactivity and biological activity.
These comparisons highlight the uniqueness of This compound
Propriétés
Formule moléculaire |
C12H23FN2O2 |
|---|---|
Poids moléculaire |
246.32 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-fluoropropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-8-15(9-10)7-4-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
Clé InChI |
PONAWBYVDIIRLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)CCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


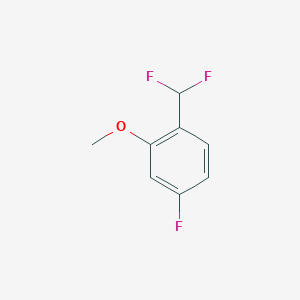
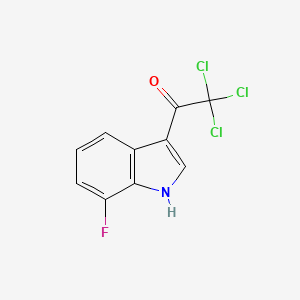
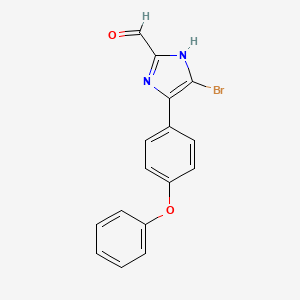

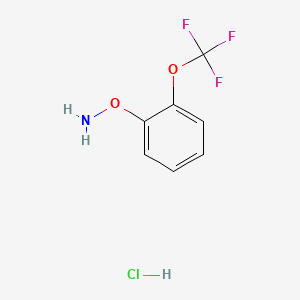
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
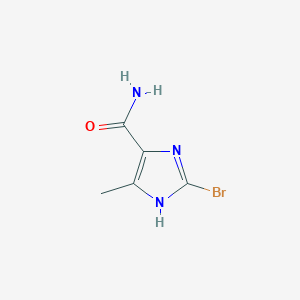
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
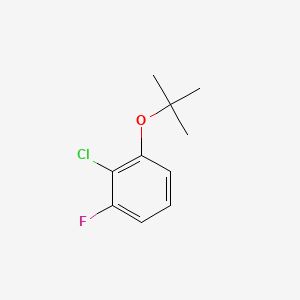
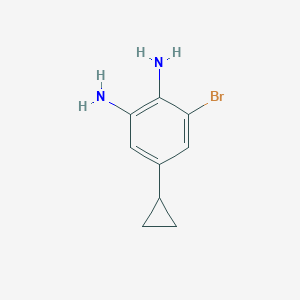
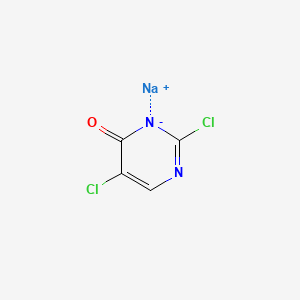
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)

